molecular formula C9H5NO4 B1600286 5-nitro-1H-isochromen-1-one CAS No. 77747-69-4

5-nitro-1H-isochromen-1-one

Cat. No. B1600286
CAS RN: 77747-69-4
M. Wt: 191.14 g/mol
InChI Key: KCYWNAAVPRMMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07816371B2

Procedure details

Methyl 2-methyl-3-nitrobenzoate (5 g, 0.02 mol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10 mL, 0.07 mol) were dissolved in N,N-dimethylformamide (30 mL, 0.4 mol). The mixture was stirred at 115° C. for 17 hours. The volatiles were removed on a rotavapor. The residue was dissolved in ethylacetate (400 mL) and then silica gel (400 g) was added. The mixture was stirred at room temperature for 3 hours. Filtered, rinsed with ethylacetate (400 mL×3). Combined filtrates were concentrated to dryness to get a brown solid (3.6 g). MS m/z=192.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].COC(OC)N(C)C.CN(C)C=O>>[N+:12]([C:11]1[CH:10]=[CH:9][CH:8]=[C:3]2[C:2]=1[CH:1]=[CH:7][O:6][C:4]2=[O:5])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 115° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed on a rotavapor
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethylacetate (400 mL)
ADDITION
Type
ADDITION
Details
silica gel (400 g) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered
WASH
Type
WASH
Details
rinsed with ethylacetate (400 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrates were concentrated to dryness

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.